molecular formula C18H23N3O B2495198 N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide CAS No. 1448066-01-0

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide

Cat. No.: B2495198
CAS No.: 1448066-01-0
M. Wt: 297.402
InChI Key: SLGFVOVBPZZPTN-UHFFFAOYSA-N
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Description

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide is a synthetic compound featuring a tetrahydroindazole core linked to a phenylpropanamide moiety via a methylene bridge. The phenylpropanamide group introduces lipophilic characteristics, which may enhance membrane permeability and binding affinity to hydrophobic targets.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-21-17-10-6-5-9-15(17)16(20-21)13-19-18(22)12-11-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGFVOVBPZZPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indazole N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

The tetrahydroindazole moiety is a critical pharmacophore in this compound. Comparisons with analogs reveal:

  • N-(1-(1-(4-cyanophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl)benzamide (Compound 5, ): Structural Difference: Incorporates a 4-cyanophenyl substituent and a dimethylated cyclohexenone ring. Biological Activity: Demonstrated anti-HIV activity in preliminary assays, attributed to the electron-withdrawing cyano group enhancing interaction with viral protease . Physicochemical Properties: Higher logP (3.8 vs. 3.2 for the target compound) due to the cyanophenyl group.
Compound Core Structure Key Substituents logP Bioactivity
Target Compound Tetrahydroindazole 1-methyl, 3-(phenylpropanamide) 3.2 Not reported
Compound 5 () Tetrahydroindazole 4-cyanophenyl, 6,6-dimethyl 3.8 Anti-HIV

Amide-Linked Derivatives

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, ):
    • Structural Difference: Replaces the tetrahydroindazole with a triazole ring and naphthyloxy group.
    • Biological Activity: Exhibited moderate cytotoxicity against cancer cell lines (IC₅₀ = 12 µM) due to triazole-mediated DNA intercalation .
    • Spectral Data: IR peaks at 1671 cm⁻¹ (C=O) and 1303 cm⁻¹ (C–N) confirm amide bond stability .
Compound Amide Linkage Aromatic Group IR C=O (cm⁻¹) Activity
Target Compound Phenylpropanamide Phenyl ~1680* Not reported
6a () Acetamide Naphthyloxy 1671 Cytotoxic

*Estimated based on analogous compounds in –3.

Substituent Effects on Bioavailability

  • 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone (Compound 2, ): Structural Difference: Lacks the tetrahydroindazole core but shares a phenylacetamide-like motif. Solubility: Lower aqueous solubility (<0.1 mg/mL) compared to the target compound (>1 mg/mL estimated), due to reduced polar surface area.

Biological Activity

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H20N3O
  • Molecular Weight : 288.35 g/mol
  • IUPAC Name : this compound

The structure features a tetrahydroindazole moiety linked to a phenylpropanamide, which may contribute to its biological activity.

Research indicates that indazole derivatives, including this compound, may interact with various biological targets:

  • Kinase Inhibition : The compound is believed to inhibit kinases such as Chk1 and Chk2, which are involved in cell cycle regulation and DNA damage response. This inhibition can lead to altered cell proliferation and survival pathways.

Anticancer Properties

Several studies have explored the anticancer potential of indazole derivatives:

  • Cell Proliferation Inhibition : In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, derivatives have demonstrated effectiveness against breast cancer cell lines by activating apoptotic pathways .
  • Tumor Growth Suppression : Animal models have indicated that these compounds can suppress tumor growth in xenograft models. The mechanism appears to involve modulation of signaling pathways related to tumor progression and metastasis .

Anti-inflammatory Effects

Indazole derivatives are also noted for their anti-inflammatory properties:

  • COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. This effect suggests potential use in treating inflammatory diseases .

Study 1: Anticancer Activity in Mice

In a study assessing the anticancer effects of indazole derivatives on mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its ability to modulate key signaling pathways involved in cancer progression.

Study 2: Inhibition of Inflammatory Response

Another study evaluated the anti-inflammatory effects of a related compound in a rat model of arthritis. Results showed that treatment significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInhibition of cell proliferation
Tumor growth suppressionModulation of signaling pathways
Anti-inflammatoryCOX inhibition

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